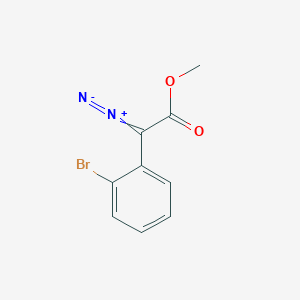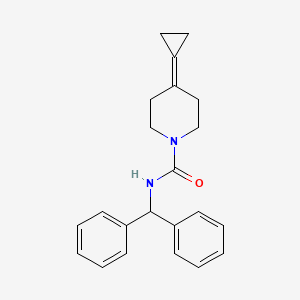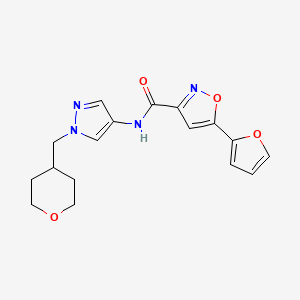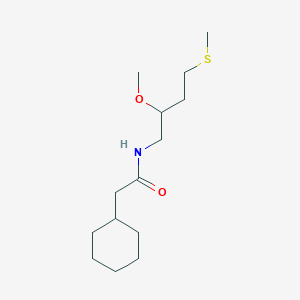![molecular formula C17H17N3O3S B2982548 1-[3-Oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione CAS No. 2320577-43-1](/img/structure/B2982548.png)
1-[3-Oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione, also known as PZ-2891, is a novel small molecule that has gained significant attention in the scientific community due to its potential use in treating various diseases.
Mecanismo De Acción
The mechanism of action of 1-[3-Oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione is not fully understood. However, it has been suggested that 1-[3-Oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione works by inhibiting the activity of a specific enzyme called dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting DHODH, 1-[3-Oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione can inhibit the growth of cancer cells and the replication of certain viruses.
Biochemical and Physiological Effects
1-[3-Oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines in animal models of inflammatory diseases. Additionally, 1-[3-Oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione has been shown to reduce viral load and improve survival in animal models of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-[3-Oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione is its broad-spectrum antiviral activity. It has been found to inhibit the replication of various viruses, including HIV-1 and SARS-CoV-2. Additionally, 1-[3-Oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione has been shown to have low toxicity in animal models. However, one of the limitations of 1-[3-Oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-[3-Oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione. One area of research is to further investigate its mechanism of action. Understanding how 1-[3-Oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione works at the molecular level can help to optimize its use in treating various diseases. Another area of research is to investigate its potential use in combination therapy with other drugs. Finally, future research can focus on developing more efficient synthesis methods for 1-[3-Oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione to improve its availability for research and potential clinical use.
In conclusion, 1-[3-Oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione is a novel small molecule with promising potential for treating various diseases. Its broad-spectrum antiviral activity and low toxicity make it an attractive candidate for further research. However, more research is needed to fully understand its mechanism of action and optimize its use in treating diseases.
Métodos De Síntesis
The synthesis of 1-[3-Oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione involves the reaction of 1,4-diketone with thiosemicarbazide and piperazine. The reaction takes place in the presence of acetic acid and ethanol under reflux conditions. The product is then purified using column chromatography to obtain pure 1-[3-Oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione.
Aplicaciones Científicas De Investigación
1-[3-Oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione has shown promising results in various scientific research studies. It has been found to have anticancer, anti-inflammatory, and antiviral properties. 1-[3-Oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, 1-[3-Oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione has been shown to inhibit the replication of various viruses, including HIV-1 and SARS-CoV-2.
Propiedades
IUPAC Name |
1-[3-oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-14(13-4-2-1-3-5-13)6-7-15(22)19-9-10-20(16(23)12-19)17-18-8-11-24-17/h1-5,8,11H,6-7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSORKVVDFZMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CCC(=O)C2=CC=CC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2982470.png)
![2-Methoxyethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2982472.png)
![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propane-2-sulfonamide](/img/structure/B2982473.png)

![1-[(5,6-Dimethylbenzimidazolyl)sulfonyl]-2,4-dibromo-5-methylbenzene](/img/structure/B2982475.png)

![N-(2-methylpropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2982477.png)
![Ethyl 4-[4-[(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2982480.png)

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2982482.png)
